Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazole ring, and an ethyl ester group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. One common method involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with thiosemicarbazide to form the thiazole ring. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiazole ring can bind to enzyme active sites, inhibiting their activity. These interactions result in the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
- Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
- Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Uniqueness
Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of a quinoline moiety and a thiazole ring, which imparts distinct biological activities. Its ability to interact with both DNA and enzymes makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C17H15N3O5S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H15N3O5S/c1-2-25-12(21)7-9-8-26-17(18-9)20-16(24)13-14(22)10-5-3-4-6-11(10)19-15(13)23/h3-6,8H,2,7H2,1H3,(H,18,20,24)(H2,19,22,23) |
InChI Key |
MNYHYYIRRXBEKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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